Cas no 2126144-45-2 (7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)-)

7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)- structure
2126144-45-2 structure
商品名:7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)-
CAS番号:2126144-45-2
MF:C8H15NO2
メガワット:157.210202455521
CID:5264366

7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)- 化学的及び物理的性質

名前と識別子

    • 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)-
    • インチ: 1S/C8H15NO2/c9-6-5-7(10)8(6)1-3-11-4-2-8/h6-7,10H,1-5,9H2/t6-,7-/m1/s1
    • InChIKey: QAPDFUQUMJKSOX-RNFRBKRXSA-N
    • ほほえんだ: [C@H]1(O)C2(CCOCC2)[C@H](N)C1

7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-640504-5.0g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
5.0g
$3147.0 2023-03-05
Enamine
EN300-640504-0.5g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
0.5g
$1043.0 2023-03-05
Enamine
EN300-640504-0.1g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
0.1g
$956.0 2023-03-05
Enamine
EN300-640504-0.25g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
0.25g
$999.0 2023-03-05
Enamine
EN300-640504-10.0g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
10.0g
$4667.0 2023-03-05
Enamine
EN300-640504-0.05g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
0.05g
$912.0 2023-03-05
Enamine
EN300-640504-1.0g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
1g
$0.0 2023-06-07
Enamine
EN300-640504-2.5g
rac-(1R,3R)-3-amino-7-oxaspiro[3.5]nonan-1-ol
2126144-45-2
2.5g
$2127.0 2023-03-05

7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)- 関連文献

7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)-に関する追加情報

Professional Introduction to Compound with CAS No. 2126144-45-2 and Product Name: 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R)

The compound identified by the CAS number 2126144-45-2 and the product name 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic compound, featuring a unique oxaspiro framework, has garnered considerable attention due to its structural complexity and potential biological activities. The stereochemistry defined by the (1R,3R) configuration is particularly noteworthy, as it influences the compound's interaction with biological targets and its overall pharmacological profile.

In recent years, spirocyclic compounds have emerged as a critical class of molecules in drug discovery, owing to their rigid three-dimensional structures that can optimize binding affinity and selectivity. The oxaspiro scaffold in 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) provides a stable core that can be functionalized to modulate specific biological pathways. This compound's structure is particularly intriguing because it combines a cycloalkanol moiety with an amino group, which suggests potential applications in the development of bioactive molecules that require both hydrophilic and hydrophobic interactions.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The oxaspiro ring system can serve as a scaffold for designing inhibitors or activators of various enzymes, including those involved in metabolic pathways and signal transduction. The presence of the amino group at the 3-position further enhances its versatility, allowing for further derivatization to achieve specific pharmacological effects. Current research in this area has shown that similar spirocyclic compounds exhibit promising activities in preclinical models, making 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) a valuable candidate for further investigation.

The stereochemical purity of (1R,3R)-7-Oxaspiro[3.5]nonan-1-ol, 3-amino- is another critical factor that contributes to its significance in pharmaceutical development. Enantiomeric purity is often essential for achieving desired therapeutic outcomes while minimizing adverse effects. The (1R,3R) configuration ensures that the compound maintains a specific spatial arrangement that can be optimized for interaction with biological targets. This level of stereochemical control is achieved through advanced synthetic methodologies, which are crucial for producing high-quality pharmaceutical intermediates like this one.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) interacts with various biological targets, including proteins and enzymes. These simulations have revealed potential binding sites on target proteins that could be exploited for therapeutic intervention. Such insights are invaluable for guiding the design of next-generation drugs that are more effective and selective.

The synthesis of 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) represents a significant achievement in organic chemistry due to the challenges associated with constructing the oxaspiro framework while maintaining high enantiomeric purity. The synthetic route involves multi-step reactions that require precise control over reaction conditions to ensure optimal yield and selectivity. Techniques such as asymmetric catalysis and chiral auxiliaries have been employed to achieve the desired stereochemistry. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of innovative approaches in drug development.

The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Spirocyclic compounds are known for their unique properties that make them suitable for various industrial applications. For instance, derivatives of oxaspiro compounds have been explored as intermediates in the synthesis of polymers with enhanced mechanical strength and thermal stability. As research continues to uncover new uses for this class of molecules, 7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) may find unexpected applications beyond its initial scope.

In conclusion,7-Oxaspiro[3.5]nonan-1-ol, 3-amino-, (1R,3R) is a structurally fascinating compound with significant potential in pharmaceutical research and development. Its unique oxaspiro scaffold combined with precise stereochemistry makes it an attractive candidate for further exploration into drug discovery and other industrial applications. As our understanding of molecular interactions continues to evolve through computational modeling and advanced synthetic techniques,2126144-45-2 will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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